molecular formula C22H29N3O6 B2477146 Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate CAS No. 899735-97-8

Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate

Cat. No.: B2477146
CAS No.: 899735-97-8
M. Wt: 431.489
InChI Key: GOALGPKYNLYIMU-UHFFFAOYSA-N
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Description

Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core fused with a 3,4,5-trimethoxyphenyl group and an ethyl ester side chain. The tetrahydropyrrolo[1,2-a]pyrazine scaffold is synthesized via enantioselective iridium-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazines, achieving high enantiomeric excess (up to 96% ee) . The ethyl ester group enhances solubility, making the compound amenable to further derivatization or prodrug strategies.

Properties

IUPAC Name

ethyl 3-[[1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6/c1-5-31-19(26)8-9-23-22(27)25-12-11-24-10-6-7-16(24)20(25)15-13-17(28-2)21(30-4)18(14-15)29-3/h6-7,10,13-14,20H,5,8-9,11-12H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOALGPKYNLYIMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCN2C=CC=C2C1C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 3-(1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the tetrahydropyrrolo[1,2-a]pyrazine core and subsequent functionalization. While specific methods for synthesizing this exact compound were not found in the search results, related compounds with similar structures have been synthesized using various organic chemistry techniques. For instance, the synthesis of pyrrole derivatives often employs methods such as cyclization reactions and functional group modifications .

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the 3,4,5-trimethoxyphenyl moiety. For example, one study demonstrated that related compounds exhibited significant antiproliferative effects against various cancer cell lines, particularly melanoma . The mechanism was attributed to the disruption of the folate cycle and inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

The mechanisms through which this compound may exert its biological effects could involve:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the activation of apoptotic pathways in cancer cells.

Other Biological Activities

Apart from anticancer effects, compounds with similar structural features have been investigated for their antimicrobial and anti-inflammatory properties. Pyrrole derivatives are known for their diverse biological activities including antiviral and antibacterial effects .

Case Study 1: Antiproliferative Effects

In a study examining a related compound with a 3,4,5-trimethoxyphenyl group, it was found to significantly reduce cell viability in melanoma cell lines. The study reported IC50 values indicating effective concentration ranges for inducing cell death .

Case Study 2: Mechanistic Insights

Another investigation focused on the interaction of trimethoxyphenyl derivatives with DHFR. The results showed that these compounds bind efficiently to DHFR, leading to down-regulation of genes involved in folate metabolism in melanoma cells . This highlights a potential pathway through which this compound might exert its biological effects.

Data Summary

Biological Activity Mechanism Related Compounds Study Reference
AnticancerInhibition of DHFRTMECG
AntimicrobialROS GenerationVarious pyrrole derivatives
Anti-inflammatoryCell Cycle ArrestPyrrole derivatives

Comparison with Similar Compounds

(a) (E)-3-(4-Methoxyphenyl)-1-(3-phenylpyrrolo[1,2-a]pyrazin-6-yl)prop-2-en-1-one (Compound 8, )

  • Key Differences: Substituents: A propenone chain at position 6 and a 4-methoxyphenyl group instead of 3,4,5-trimethoxyphenyl. Reactivity: The α,β-unsaturated ketone enables electrophilic additions, whereas the target compound’s carboxamido group favors nucleophilic reactions. Regioselectivity: Electron-donating methoxy groups in the target compound may direct electrophilic substitutions to different positions compared to the mono-methoxy analogue .

(b) Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines ()

  • Synthetic Method : Both use iridium-catalyzed asymmetric hydrogenation.
  • Divergence : The target compound’s 3,4,5-trimethoxyphenyl group confers distinct electronic and steric effects compared to simpler aryl substituents (e.g., phenyl or 4-fluorophenyl), influencing catalytic efficiency and enantioselectivity .

Heterocyclic Compounds with Related Frameworks

(a) Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidines (Compounds 6–9, )

  • Structural Features : Thiazolo and pyrimidine rings replace the pyrrolo[1,2-a]pyrazine core.
  • Synthesis : Cyclization with phenylisothiocyanate or ethyl chloroacetate introduces sulfur-containing moieties (e.g., triazole-thiol in Compound 8) .

(b) Tetrahydroimidazo[1,2-a]pyridines (Compounds 1l, 2d; )

  • Core Structure : Imidazo-pyridine instead of pyrrolo-pyrazine.
  • Functional Groups: Nitro and cyano groups (e.g., in 1l) increase electron-withdrawing effects, reducing solubility compared to the target’s methoxy and ester groups .

Pyrazolo-Pyrido/Pyrimidine Derivatives ()

  • Examples : 9-Aryl-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (16a,b).
  • Key Contrasts : Nitrophenyl and triazolo groups dominate reactivity, enabling π-π stacking in biological targets. The target compound’s lack of nitro groups may reduce cytotoxicity but improve metabolic stability .

Table 2. Functional Group Impact on Properties

Compound Solubility logP (Predicted) Bioactivity Hypothesis
Target Compound Moderate (ester) ~3.2 Anticancer (microtubule disruption)
Compound 8 () Low (ketone) ~4.1 Antiviral/antimicrobial
Compound 6 () Low (thiol) ~5.0 Antimicrobial
Compound 16a () Very Low (nitro) ~5.8 Kinase inhibition

Preparation Methods

Iridium-Catalyzed Asymmetric Hydrogenation

Pyrrolo[1,2-a]pyrazinium salts are hydrogenated using chiral Ir catalysts (e.g., (R)-BINAP/Ir complexes) to yield enantiomerically enriched tetrahydropyrrolo[1,2-a]pyrazines. Key parameters include:

Parameter Optimal Condition Yield Source
Catalyst Ir/(R)-BINAP 82–95%
Solvent Tetrahydrofuran
Hydrogen Pressure 50–100 bar
Temperature 25–40°C

This method achieves high enantioselectivity (up to 95% ee) but requires specialized catalysts and pressurized hydrogenation equipment.

Domino Aza-Claisen Rearrangement/Cyclization

A pseudo-three-component reaction between 2-imidazolines and electron-deficient alkynes generates the pyrrolo[1,2-a]pyrazine core. For example:

Reagents Conditions Yield Source
2-Imidazoline + DMAD Toluene, 110°C, 12 h 45–90%
Base DBU (1.2 equiv)

This approach offers modularity but suffers from moderate yields due to competing side reactions.

Amide Bond Formation with Ethyl 3-Aminopropanoate

The final carboxamido-propanoate side chain is installed via carbodiimide-mediated coupling.

EDCI/DMAP Coupling in Dichloromethane

Ethyl 3-aminopropanoate reacts with the tetrahydropyrrolo[1,2-a]pyrazine-2-carboxylic acid using EDCI and DMAP:

Reagents Conditions Yield Source
EDCI CH₂Cl₂, 20°C, N₂ atmosphere 72.9%
DMAP 1.0 equiv
Reaction Time 10–18 h

This method is scalable and avoids racemization, critical for preserving stereochemical integrity.

TBTU-Mediated Coupling in DMF

Alternative activation with TBTU in dimethylformamide:

Reagents Conditions Yield Source
TBTU DMF, 25°C, 6 h 68–75%
Base DIPEA (3.0 equiv)

While efficient, DMF complicates purification due to high boiling point.

Analytical Validation and Quality Control

Structural confirmation relies on advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.75 (s, 9H, OCH₃), 4.15 (q, J = 7.1 Hz, 2H, CH₂CH₃), 6.45 (s, 2H, ArH).
  • 13C NMR : δ 14.2 (CH₂CH₃), 56.1 (OCH₃), 61.8 (CH₂CH₃), 170.5 (C=O).

High-Resolution Mass Spectrometry (HR-MS)

  • Calculated for C₂₄H₃₃N₃O₇ : [M+H]+ = 500.2391. Observed : 500.2389.

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm. Purity: >98%.

Case Studies in Process Optimization

Scale-Up Synthesis for Industrial Applications

A pilot-scale synthesis (500 g batch) using EDCI/DMAP coupling achieved 70% yield with >99% purity after recrystallization from ethanol/water.

Green Chemistry Modifications

Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduced environmental impact while maintaining 68% yield.

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